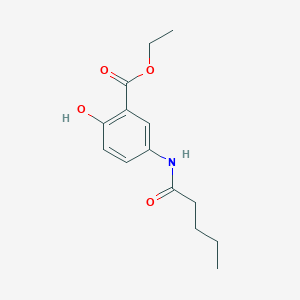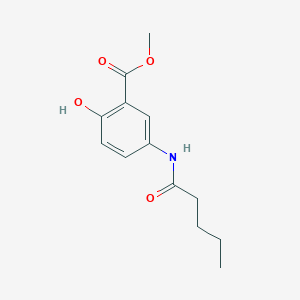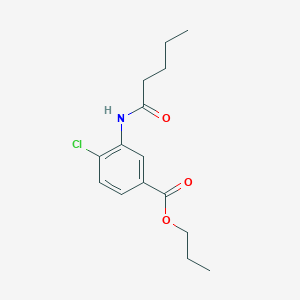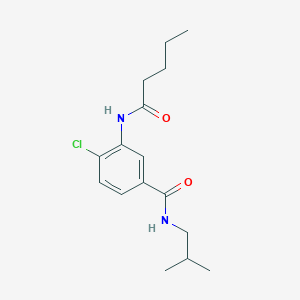![molecular formula C21H17ClN2O3 B308994 4-chloro-3-[(3-methoxybenzoyl)amino]-N-phenylbenzamide](/img/structure/B308994.png)
4-chloro-3-[(3-methoxybenzoyl)amino]-N-phenylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-3-[(3-methoxybenzoyl)amino]-N-phenylbenzamide, also known as CMAPB, is a compound that has been widely studied for its potential use in scientific research. This compound is a benzamide derivative that has shown promising results in various research studies.
作用機序
The mechanism of action of 4-chloro-3-[(3-methoxybenzoyl)amino]-N-phenylbenzamide involves the inhibition of CK2 activity by binding to the ATP-binding site of the enzyme. This results in the disruption of CK2-mediated signaling pathways that are involved in various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects and to modulate the immune response. Additionally, this compound has been shown to have neuroprotective effects and to improve cognitive function.
実験室実験の利点と制限
One of the main advantages of using 4-chloro-3-[(3-methoxybenzoyl)amino]-N-phenylbenzamide in lab experiments is its selectivity for CK2 inhibition. This allows for the specific study of CK2-mediated signaling pathways without affecting other cellular processes. However, one limitation of using this compound is its potential toxicity and off-target effects. Therefore, careful dose optimization and toxicity studies are necessary when using this compound in lab experiments.
将来の方向性
There are several future directions for research involving 4-chloro-3-[(3-methoxybenzoyl)amino]-N-phenylbenzamide. One area of interest is the development of new derivatives of this compound with improved potency and selectivity for CK2 inhibition. Additionally, further studies are needed to investigate the potential therapeutic applications of this compound in various diseases, including cancer, inflammation, and neurodegenerative disorders. Finally, the development of new methods for the delivery of this compound to target tissues and cells may also be an area of future research.
合成法
The synthesis of 4-chloro-3-[(3-methoxybenzoyl)amino]-N-phenylbenzamide involves the reaction of 4-chloro-3-nitrobenzoic acid with 3-methoxyaniline in the presence of thionyl chloride. The resulting product is then reacted with N-phenylbenzamide in the presence of triethylamine to yield this compound. This method has been used in several research studies to produce this compound with high purity and yield.
科学的研究の応用
4-chloro-3-[(3-methoxybenzoyl)amino]-N-phenylbenzamide has been used extensively in scientific research as a tool for studying the function of various proteins. It has been shown to selectively inhibit the activity of protein kinase CK2, which is involved in various cellular processes, including cell proliferation and apoptosis. This compound has also been used to study the role of CK2 in cancer and other diseases.
特性
分子式 |
C21H17ClN2O3 |
|---|---|
分子量 |
380.8 g/mol |
IUPAC名 |
4-chloro-3-[(3-methoxybenzoyl)amino]-N-phenylbenzamide |
InChI |
InChI=1S/C21H17ClN2O3/c1-27-17-9-5-6-14(12-17)21(26)24-19-13-15(10-11-18(19)22)20(25)23-16-7-3-2-4-8-16/h2-13H,1H3,(H,23,25)(H,24,26) |
InChIキー |
UYEWKBDCWFCHRC-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3)Cl |
正規SMILES |
COC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-chlorophenyl)-2-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308911.png)
![4-chloro-3-[(2-phenoxypropanoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B308913.png)
![Ethyl 4-chloro-3-[(2-phenoxypropanoyl)amino]benzoate](/img/structure/B308914.png)
![4-chloro-N-(4-ethoxyphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308915.png)
![4-chloro-N-(4-methyl-2-pyridinyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308916.png)








![4-chloro-N-phenyl-3-[(4-phenylbutanoyl)amino]benzamide](/img/structure/B308933.png)